1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
CAS No.: 1152505-24-2
Cat. No.: VC7402889
Molecular Formula: C11H9FN2O
Molecular Weight: 204.204
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1152505-24-2 |
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Molecular Formula | C11H9FN2O |
Molecular Weight | 204.204 |
IUPAC Name | 1-(2-fluorophenyl)-3-methylpyrazole-4-carbaldehyde |
Standard InChI | InChI=1S/C11H9FN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3 |
Standard InChI Key | VXZGQUKPGZDUMP-UHFFFAOYSA-N |
SMILES | CC1=NN(C=C1C=O)C2=CC=CC=C2F |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at positions 1, 3, and 4. The 2-fluorophenyl group at position 1 introduces steric and electronic effects due to the electronegative fluorine atom, while the methyl group at position 3 enhances hydrophobicity. The aldehyde moiety at position 4 provides a reactive site for further functionalization .
Table 1: Key Molecular Properties
Property | Value |
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Molecular formula | CHFNO |
Molecular weight | 204.20 g/mol |
IUPAC name | 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde |
Canonical SMILES | CC1=NN(C2=CC=CC=C2F)C(=C1)C=O |
Topological polar surface area | 45.1 Ų |
The fluorine atom at the ortho position of the phenyl ring induces steric hindrance, influencing the compound’s conformational stability and intermolecular interactions . X-ray crystallography of analogous compounds reveals planar pyrazole rings with dihedral angles between the pyrazole and phenyl groups ranging from 15° to 30°, depending on substituents .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves cyclocondensation reactions. A validated route involves:
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Hydrazine Formation: Reacting 2-fluorophenylhydrazine with α,β-unsaturated carbonyl precursors, such as acetylacetone, under acidic conditions.
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Cyclization: Heating the intermediate in ethanol or acetonitrile at reflux (80–100°C) to form the pyrazole core .
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Oxidation: Selective oxidation of a hydroxymethyl group to the aldehyde using manganese dioxide or Dess-Martin periodinane .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | Ethanol, HCl, 12 h, reflux | 65–75 |
Oxidation | MnO, CHCl, rt | 80–85 |
Industrial-Scale Production
Industrial protocols optimize yield and purity through continuous flow reactors and high-pressure kettles. For example, a patented method employs:
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Continuous Flow Cyclization: Using supercritical CO as a solvent to enhance reaction rates.
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Catalytic Oxidation: Palladium on carbon (Pd/C) under 5 bar O to convert alcohols to aldehydes with >90% efficiency .
Chemical Reactivity and Functionalization
Aldehyde Group Transformations
The aldehyde moiety participates in nucleophilic additions and condensations:
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Reduction: Sodium borohydride (NaBH) reduces the aldehyde to a primary alcohol (1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-methanol) .
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Oxidation: Potassium permanganate (KMnO) in acidic media yields the carboxylic acid derivative .
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Condensation: Reaction with hydroxylamine forms the oxime, a precursor for heterocyclic scaffolds .
Electrophilic Aromatic Substitution
The fluorophenyl group undergoes regioselective substitution:
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Nitration: Nitric acid (HNO)/sulfuric acid (HSO) at 0°C introduces nitro groups at the para position relative to fluorine .
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Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids installs biaryl systems .
Table 3: Reaction Outcomes for Electrophilic Substitution
Reaction Type | Reagents | Major Product |
---|---|---|
Nitration | HNO, HSO | 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde |
Sulfonation | SO, HSO | 1-(2-fluoro-5-sulfophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde |
Applications in Scientific Research
Medicinal Chemistry
Pyrazole aldehydes serve as key intermediates for bioactive molecules:
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Anticancer Agents: Schiff bases derived from 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde exhibit IC values of 1.2–4.8 μM against MCF-7 breast cancer cells .
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Antimicrobials: Copper(II) complexes of this compound show 85–92% inhibition against Staphylococcus aureus at 50 μg/mL .
Materials Science
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